2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Overview

Description

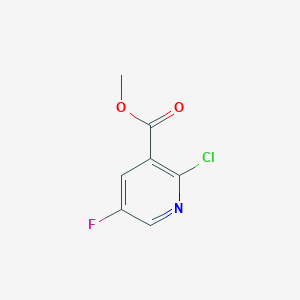

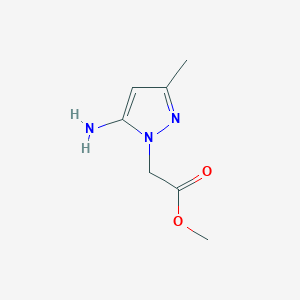

The compound 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural features, such as the presence of a 4-methylpiperazin-1-yl moiety. For instance, the first paper describes the synthesis of a compound that includes the 4-methylpiperazin-1-yl group attached to a pyridine ring with additional substituents . Although this does not directly pertain to the dihydrochloride , it suggests a potential synthetic route that could be adapted for the synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, as described in the first paper . The compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through a reaction of 1-methylpiperazine with a 2-bromo analogue. This method could potentially be adapted for the synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride by choosing appropriate starting materials and reaction conditions that would introduce the propanoic acid moiety and subsequently form the dihydrochloride salt.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride can be characterized using various spectroscopic techniques. The second paper provides an example of how structural characterization is performed using IR, 1H NMR, and X-ray diffraction . These techniques could be employed to confirm the structure of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride once synthesized.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Synthesis and Optimization in Medicinal Chemistry

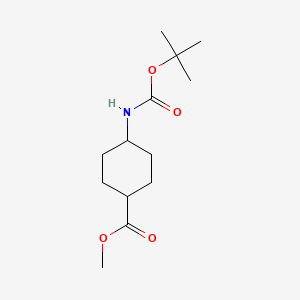

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride plays a role in the synthesis and optimization of pharmaceutical compounds. For instance, it is involved in the development of potent and selective PPARgamma agonists, which are significant in medicinal chemistry for their potential therapeutic applications. An example includes the synthesis of a compound where the phenyl ring of the phenyloxazole moiety is replaced with a 4-methylpiperazine, leading to increased solubility and the discovery of novel high-affinity PPARgamma ligands (Collins et al., 1998).

2. Role in Peptide Synthesis

This compound is also significant in the field of peptide synthesis. Research has been conducted on synthesizing novel dipeptides using derivatives of 2-(4-Methylpiperazin-1-yl)propanoic acid, determining their molecular structures via X-ray crystal analysis. These advancements in peptide chemistry contribute to our understanding of macrocyclic peptides, which have various potential applications in biochemistry and pharmacology (Yamashita et al., 2009).

3. Anticancer Activity and Metabolic Studies

There has been research into the metabolism of related compounds, such as 4-methylpiperazine-1-carbodithioc acid derivatives, in relation to their anticancer activity. These studies are crucial for understanding how these compounds are processed in the body and their potential as therapeutic agents. For example, research on TM208, a compound with a structure related to 2-(4-Methylpiperazin-1-yl)propanoic acid, has shown extensive metabolism in rat bile, indicating its potential in cancer treatment (Jiang et al., 2007).

4. Development of Pharmaceutical Intermediates

The compound is utilized in the synthesis of pharmaceutical intermediates, such as in the preparation of imatinib, an important drug used in the treatment of certain types of cancer. Research demonstrates efficient methods for synthesizing these intermediates, highlighting the compound's importance in the pharmaceutical industry (Koroleva et al., 2012).

5. Synthesis of Novel Pharmacological Agents

Finally, 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is instrumental in the synthesis of a wide range of pharmacological agents. This includes the development of anticholinesterase, anticonvulsant, and antibacterial agents. The versatility of this compound in synthesizing diverse pharmacological agents underscores its significance in drug development and therapeutic research (Filippova et al., 2019).

Mechanism of Action

Research has explored the use of derivatives of MPD in the study of anticancer agents. A study involving 4-Methylpiperazine-1-carbodithioc acid, a related compound, showed significant in vitro and in vivo anticancer activity.

Safety and Hazards

properties

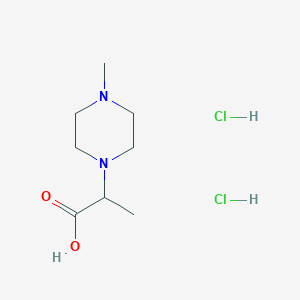

IUPAC Name |

2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNRKZSHJWXBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672559 | |

| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride | |

CAS RN |

938146-50-0 | |

| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

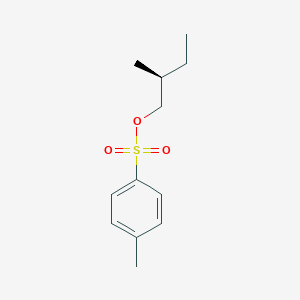

![methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3022626.png)